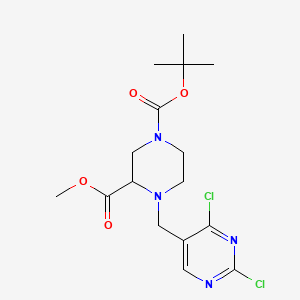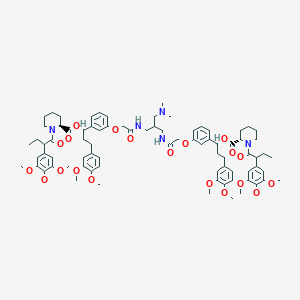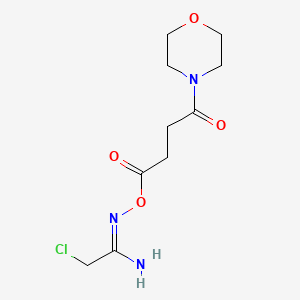
(4-((Diethylamino)methyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((Diethylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a diethylaminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diethylamino)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-formylphenylmethanol and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The temperature is maintained at around 25-30°C.
Procedure: The 4-formylphenylmethanol is dissolved in the solvent, and diethylamine is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4-((Diethylamino)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((Diethylamino)methyl)benzaldehyde or 4-((Diethylamino)methyl)benzoic acid.
Reduction: Formation of 4-((Diethylamino)methyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-((Diethylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((Diethylamino)methyl)phenyl)methanol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Phenylmethanol: Lacks the diethylaminomethyl group, resulting in different chemical properties and reactivity.
4-((Dimethylamino)methyl)phenyl)methanol: Similar structure but with dimethylamino instead of diethylamino, leading to differences in steric and electronic effects.
4-((Diethylamino)methyl)benzaldehyde: Oxidized form of (4-((Diethylamino)methyl)phenyl)methanol.
Uniqueness
This compound is unique due to the presence of both the diethylaminomethyl group and the hydroxyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
91271-57-7 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
[4-(diethylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3 |
InChIキー |
BCTQOKMMSCGSIZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)


![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)


![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)







